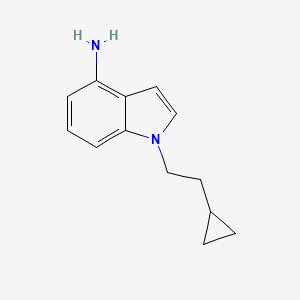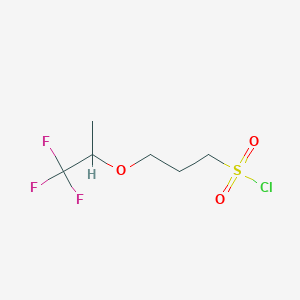![molecular formula C14H9BrN2O2 B13528147 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a pyridin-3-ylmethyl group, and a dihydroisoindole-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2,3-dihydro-1H-isoindole-1,3-dione, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with pyridin-3-ylmethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced isoindole derivatives.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Chloroform, dichloromethane, dimethylformamide.
Major Products
科学的研究の応用
Chemistry
In chemistry, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Research may include screening for activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
- 5-bromo-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 5-chloro-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC名 |
5-bromo-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8H2 |
InChIキー |
SKJXUVRASVIPLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


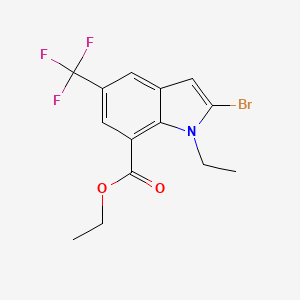


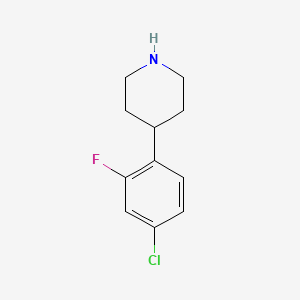
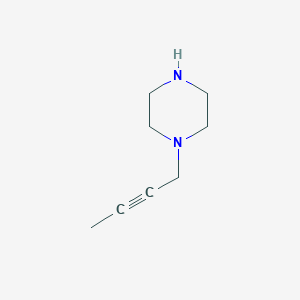
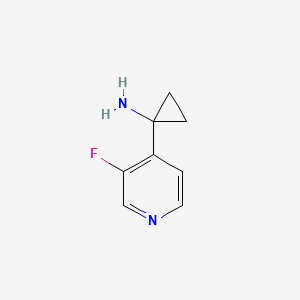

![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
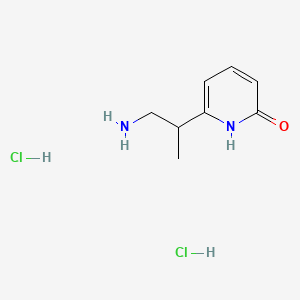
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

